molecular formula C13H18BrFN2O2 B8388984 N-(2-bromo-5-fluorobenzyl)-2,2-diethoxyacetamidine

N-(2-bromo-5-fluorobenzyl)-2,2-diethoxyacetamidine

Cat. No.: B8388984
M. Wt: 333.20 g/mol
InChI Key: VMNYMLIJKOBTPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromo-5-fluorobenzyl)-2,2-diethoxyacetamidine is a synthetic organic compound characterized by the presence of bromine, fluorine, and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-5-fluorobenzyl)-2,2-diethoxyacetamidine typically involves the reaction of 2-bromo-5-fluorobenzyl bromide with 2,2-diethoxyacetimidamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-5-fluorobenzyl)-2,2-diethoxyacetamidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The diethoxy groups can be hydrolyzed to form the corresponding hydroxyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the diethoxy groups.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound.

    Hydrolysis: Hydroxyl derivatives of the compound.

Scientific Research Applications

N-(2-bromo-5-fluorobenzyl)-2,2-diethoxyacetamidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-bromo-5-fluorobenzyl)-2,2-diethoxyacetamidine involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in the compound’s reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-fluorobenzyl alcohol
  • 2-Bromo-5-fluorobenzyl bromide
  • 2-Bromo-5-fluorobenzoic acid

Uniqueness

N-(2-bromo-5-fluorobenzyl)-2,2-diethoxyacetamidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H18BrFN2O2

Molecular Weight

333.20 g/mol

IUPAC Name

N'-[(2-bromo-5-fluorophenyl)methyl]-2,2-diethoxyethanimidamide

InChI

InChI=1S/C13H18BrFN2O2/c1-3-18-13(19-4-2)12(16)17-8-9-7-10(15)5-6-11(9)14/h5-7,13H,3-4,8H2,1-2H3,(H2,16,17)

InChI Key

VMNYMLIJKOBTPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(=NCC1=C(C=CC(=C1)F)Br)N)OCC

Origin of Product

United States

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